5-Methyl-2-(methylthio)pyrimidine

Descripción general

Descripción

5-Methyl-2-(methylthio)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 5-position and a methylthio group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Métodos De Preparación

The synthesis of 5-Methyl-2-(methylthio)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyrimidine with sodium methylthiolate. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. Another method involves the use of 2-methylthio-4-pyrimidone as a starting material, which undergoes methylation at the 5-position using methyl iodide in the presence of a base such as cesium carbonate .

Análisis De Reacciones Químicas

5-Methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the methylthio group can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of corresponding substituted pyrimidines . Oxidation reactions can convert the methylthio group to a sulfoxide or sulfone, while reduction reactions can remove the methylthio group entirely . Common reagents used in these reactions include thionyl chloride, bromine, and cyclopentylamine .

Aplicaciones Científicas De Investigación

Synthesis of Pharmacologically Active Compounds

5-Methyl-2-(methylthio)pyrimidine is primarily utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It has been reported to be involved in the production of:

- Antiviral Agents : The compound has shown promise in the development of antiviral drugs, particularly those targeting viral polymerases.

- Anticancer Compounds : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective and Anti-inflammatory Properties

Studies have highlighted the neuroprotective effects of this compound. It has been shown to modulate pathways associated with neuroinflammation and apoptosis, particularly through:

- Inhibition of ER Stress : The compound may reduce endoplasmic reticulum stress, which is implicated in neurodegenerative diseases.

- Anti-inflammatory Mechanisms : It interacts with key proteins such as ATF4 and NF-kB, which are critical in inflammatory responses .

Case Study 1: Synthesis Methodologies

A recent patent describes an efficient synthesis method for 2-chloro-5-methylthio pyrimidine, a precursor to this compound. This method involves:

- Reacting 5-bromo-2-chloropyrimidine with sodium methyl mercaptide in dimethylformamide.

- Subsequent reactions yield high overall yields suitable for industrial-scale production .

This synthesis approach enhances the accessibility of this compound for further research and application in drug development.

In a study assessing various pyrimidine derivatives, this compound was evaluated for its cytotoxicity against different cancer cell lines. Results indicated that modifications at the methylthio position significantly influenced the compound's efficacy, highlighting its potential as a lead compound for developing new anticancer therapies .

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(methylthio)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, pyrimidine-based compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells. Additionally, pyrimidine derivatives can inhibit inflammatory pathways by targeting enzymes such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB) .

Comparación Con Compuestos Similares

5-Methyl-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives such as 2-methylthio-4-pyrimidone and 5-methyl-2-(methylsulfonyl)pyrimidine. While all these compounds share the pyrimidine core structure, they differ in their substituents and, consequently, their biological activities. For instance, 2-methylthio-4-pyrimidone is primarily used as an intermediate in the synthesis of other pyrimidines, whereas 5-methyl-2-(methylsulfonyl)pyrimidine has enhanced oxidative stability and is used in the development of more robust pharmaceutical agents .

Actividad Biológica

5-Methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article explores its antibacterial properties, potential anti-inflammatory effects, and possible applications in cancer therapy, supported by various studies and data.

Chemical Structure and Properties

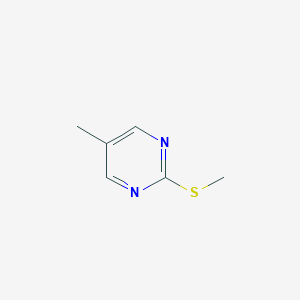

This compound features a pyrimidine ring substituted with a methyl group at the 5-position and a methylthio group at the 2-position. Its chemical structure can be represented as follows:

This structural configuration is significant as it influences the compound's interaction with biological targets, enhancing its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties . Studies have demonstrated that it can inhibit the growth of various bacterial strains, suggesting its potential as a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial DNA synthesis or function, although detailed studies are still required to elucidate the precise pathways involved.

Comparative Antibacterial Activity

A comparison of the antibacterial activities of related compounds highlights the unique position of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine | Two chlorine substituents | Strong antibacterial |

| This compound | Methyl group at position 5 | Moderate antibacterial |

| 4-Chloro-5-methyl-2-(methylthio)pyrimidine | One chlorine atom | Antifungal properties |

| 4-Amino-5-methyl-2-(methylthio)pyrimidine | Contains an amino group | Potentially anti-inflammatory |

Anti-inflammatory Effects

In addition to its antibacterial activity, studies have indicated that this compound may possess anti-inflammatory properties . This activity could be attributed to its ability to modulate inflammatory pathways, although specific mechanisms remain to be fully characterized. Further research is necessary to explore its efficacy in inflammatory disease models.

Anticancer Potential

Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines . For instance, some studies have reported significant antiproliferative activities in various cancer models, indicating potential applications in oncology . The compound's ability to interfere with cellular processes such as tubulin polymerization could make it a valuable lead compound for developing new antitumor agents.

Case Study: Antiproliferative Activity

In vitro studies have shown that certain derivatives of pyrimidines can significantly inhibit cancer cell proliferation:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 9h | 10 | MCF-7 (Breast Cancer) |

| 9q | 23 | MDA-MB-231 (TNBC) |

| This compound | Moderate activity | Various |

These findings suggest that further exploration into the anticancer properties of this compound could yield promising therapeutic options.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-Methyl-2-(methylthio)pyrimidine derivatives?

- Answer : A common approach involves nucleophilic substitution reactions. For example, 2-methylthio-4-methylpyrimidine can react with formaldehyde in the presence of sodium hydroxide to introduce a hydroxymethyl group at the 5-position. Purification is achieved via recrystallization or column chromatography . Alternative routes include refluxing 2-methylthiopyrimidines with amines (e.g., cyclohexylamine) followed by acidification to precipitate substituted aminopyrimidines .

Q. How is this compound characterized post-synthesis?

- Answer : Analytical techniques include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For example, PubChem provides canonical SMILES strings (e.g.,

CC1=NC(=NC=C1CO)SC) and InChI keys for precise identification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE), including gloves and self-contained breathing apparatus during fire hazards. In case of inhalation, move to fresh air and seek medical attention. Extinguishing media for fires include alcohol-resistant foam or carbon dioxide . Waste must be segregated and disposed of via certified hazardous waste services .

Advanced Research Questions

Q. How do substituents at the 4- and 6-positions influence the reactivity of this compound in alkylation reactions?

- Answer : Chloro substituents at the 4- and 6-positions significantly reduce reactivity. For instance, Friedel-Crafts alkylation with dichlorodiphenylmethane yields 40% product (vs. 78% with unsubstituted analogs) due to steric and electronic hindrance. Computational modeling of steric bulk and electron-withdrawing effects can rationalize these yield differences .

Q. What computational strategies optimize the design of this compound analogs for serotonin receptor binding?

- Answer : Docking studies compare analogs (e.g., compound 32 in ) with reference ligands (e.g., granisetron) to map interactions within the 5-HT3AR binding cavity. Key residues (e.g., Trp183, Tyr234) are analyzed via molecular dynamics simulations to predict affinity and antagonistic activity .

Q. How is this compound utilized as an intermediate in agrochemical synthesis?

- Answer : It serves as a precursor for herbicides like fluoropyrsulfuron. For example, 4,6-dihydroxy-2-(methylthio)pyrimidine (synthesized via methyl chloride addition to thiobarbituric acid) undergoes further functionalization to introduce sulfonylurea groups. Reaction yields (~75–80%) are monitored via HPLC to minimize byproducts like 4-methoxy derivatives .

Q. What role does the methylthio group play in the antimicrobial activity of pyrimidine derivatives?

- Answer : The methylthio group enhances lipophilicity, improving membrane permeability. In thieno[2,3-d]pyrimidines, this group stabilizes binding to bacterial targets (e.g., DNA gyrase). Structure-activity relationship (SAR) studies show that replacing methylthio with bulkier groups reduces activity due to steric clashes .

Q. How are α,α-ketene dithioacetals derived from this compound used in heterocyclic synthesis?

- Answer : Ketene dithioacetals (e.g., IIa and IIb in ) react with nucleophiles (e.g., hydrazines) to form pyrazolo[3,4-d]pyrimidines. Microwave-assisted synthesis reduces reaction times from hours to minutes, with yields optimized by varying solvent polarity (e.g., DMF vs. ethanol) .

Q. Methodological Notes

- Synthesis Optimization : Reaction conditions (e.g., temperature, solvent) significantly impact yields. For example, heating at 60°C improves thiobarbituric acid methylation efficiency .

- Analytical Validation : Cross-reference NMR shifts (e.g., δ 2.5 ppm for methylthio protons) with databases like EPA/NIH Mass Spectral Data for accuracy .

- Safety Compliance : Adhere to GHS guidelines (e.g., H315 for skin irritation) and use fume hoods during scale-up .

Propiedades

IUPAC Name |

5-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMROJJZKKIPDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595773 | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-24-7 | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.